molecular formula C7H10F2O2 B6282641 2-(2,2-difluoroethyl)pent-4-enoic acid CAS No. 1854991-42-6

2-(2,2-difluoroethyl)pent-4-enoic acid

Cat. No.: B6282641
CAS No.: 1854991-42-6
M. Wt: 164.1
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Description

2-(2,2-Difluoroethyl)pent-4-enoic acid is a high-purity chemical compound with the CAS Number 1854991-42-6 and a molecular formula of C7H10F2O2 . It has a molecular weight of 164.15 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a valuable fluorinated building block in organic synthesis and medicinal chemistry research. The presence of both a carboxylic acid group and a terminal alkene in its structure, differentiated by a 2,2-difluoroethyl chain, offers multiple sites for chemical modification and diversification. Structurally related pent-4-enoic acid analogs have been documented in biochemical research for their ability to inhibit the oxidation of long-chain fatty acids in hepatic mitochondria, which can lead to hypoglycemic effects . This suggests potential research applications for this compound in metabolic studies, where the difluoroethyl moiety may be used to modulate the compound's reactivity, metabolic stability, or binding affinity. The product requires cold-chain transportation and should be stored at 4°C . For comprehensive handling and safety information, including hazard statements and precautionary measures, researchers should consult the corresponding Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1854991-42-6

Molecular Formula

C7H10F2O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,2 Difluoroethyl Pent 4 Enoic Acid and Its Precursors

Retrosynthetic Analysis of the 2-(2,2-difluoroethyl)pent-4-enoic acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. This process allows for the logical design of a synthetic route.

Disconnection Strategies Involving the Carboxylic Acid Moiety

The carboxylic acid functionality in the target molecule provides a key starting point for retrosynthetic disconnection. A primary disconnection strategy involves breaking the Cα-Cβ bond of the carboxylic acid, which points to an α-alkylation of a pent-4-enoate (B1234886) derivative. This approach is advantageous as it allows for the late-stage introduction of the difluoroethyl side chain.

A plausible retrosynthetic pathway is illustrated below:

This disconnection suggests a synthetic route starting from a pent-4-enoic ester, which can be deprotonated at the α-position to form an enolate. This enolate can then react with a suitable 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl iodide or triflate, to introduce the desired side chain. Subsequent hydrolysis of the ester would yield the target carboxylic acid.

Another viable disconnection involves the transformation of the carboxylic acid into a different functional group that can be more readily manipulated. For instance, the carboxylic acid can be retrosynthetically derived from the oxidation of a primary alcohol or the hydrolysis of a nitrile. youtube.com

Approaches to the gem-Difluoroethyl Fragment

Alternatively, gem-difluoro compounds can be prepared from the corresponding 1,3-dithiolanes by treatment with halogen fluorides. rsc.org The starting aldehyde for these transformations can be synthesized through various standard organic chemistry methods.

Construction of the Pent-4-enoic Acid Backbone and its Derivatives

The pent-4-enoic acid backbone is a readily accessible starting material. It can be prepared through various established synthetic routes. For instance, the malonic ester synthesis can be adapted by using allyl bromide as the alkylating agent, followed by hydrolysis and decarboxylation to yield pent-4-enoic acid.

Derivatives of pent-4-enoic acid, such as its esters, are crucial for the α-alkylation strategy. These can be easily prepared from the parent carboxylic acid through Fischer esterification or by reaction with an alkyl halide in the presence of a base.

Contemporary Approaches to C-F Bond Formation for the Difluoroethyl Group

The formation of carbon-fluorine bonds is a challenging yet essential aspect of synthesizing fluorinated organic molecules. Modern synthetic chemistry offers a range of powerful techniques for this purpose.

Electrophilic and Nucleophilic Fluorination Techniques in Difluoroalkane Synthesis

Both electrophilic and nucleophilic fluorination strategies can be employed for the synthesis of difluoroalkanes.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich substrate with an electrophilic fluorine source. wikipedia.org For the synthesis of a gem-difluoroethyl group, a suitable precursor, such as a vinyl silane or a vinyl boronate ester derived from an allylic alcohol, could be subjected to electrophilic fluorination. researchgate.net Reagents like Selectfluor® are commonly used for such transformations. researchgate.net The reaction proceeds through the addition of fluorine across the double bond, and subsequent transformations can lead to the desired difluoroalkane.

Nucleophilic Fluorination: This method relies on the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as potassium fluoride or cesium fluoride. alfa-chemistry.com To synthesize a gem-difluoroethyl group via this route, a precursor with two leaving groups on the same carbon atom is required. For example, a 2,2-dihaloethyl derivative could be treated with a fluoride salt to effect a double substitution. The efficiency of nucleophilic fluorination can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in ionic liquids.

Fluorination MethodReagent ExamplesSubstrate ExamplesKey Features
Electrophilic Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) wikipedia.orgAlkenes, Enol ethers, Silyl enol ethersMild reaction conditions, high selectivity. alfa-chemistry.com
Nucleophilic KF, CsF, Tetrabutylammonium fluoride (TBAF)Alkyl halides, Alkyl sulfonatesCost-effective, suitable for large-scale synthesis. alfa-chemistry.com

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful tool for the direct introduction of the -CF2H group into organic molecules. These methods often utilize visible-light photoredox catalysis to generate difluoromethyl radicals from stable precursors. nih.govrsc.org

For the synthesis of this compound, a radical difluoromethylation of a suitable precursor derived from pent-4-enoic acid could be envisioned. The terminal alkene of the pent-4-enoic acid backbone is a prime target for the addition of a difluoromethyl radical. acs.orgchinesechemsoc.org

Several reagents can serve as sources of the difluoromethyl radical, including difluoromethyltriphenylphosphonium bromide and other commercially available difluoromethylating agents. nih.govacs.org The reaction is typically initiated by a photocatalyst, such as an iridium or ruthenium complex, upon irradiation with visible light. The generated difluoromethyl radical then adds to the alkene, and subsequent steps lead to the final product.

Radical PrecursorCatalyst SystemSubstrate ScopeKey Advantages
[Ph3PCF2H]+Br−[Ir(ppy)3] / Visible Light nih.govUnactivated Alkenes acs.orgMild conditions, good functional group tolerance. nih.gov
CF3SO2ClRu(phen)3Cl2 / Visible Light acs.orgTerminal and Internal Alkenes acs.orgReadily available radical source.
Iododifluoromethylphosphonium saltsperi-xanthenoxanthene / Blue Light acs.orgUnactivated AlkenesHigh efficiency for iododifluoromethylation. acs.org

Catalytic Methods for Selective Fluorination

The selective introduction of fluorine into organic molecules is a cornerstone of modern synthetic chemistry. mdpi.com Catalytic methods are particularly sought after for their efficiency and selectivity.

Recent advancements in catalytic fluorination have been driven by transition-metal catalysis, organocatalysis, photocatalysis, and electrochemical approaches. mdpi.com These methods have expanded the toolkit for creating carbon-fluorine (C-F) bonds under mild conditions. mdpi.com Reagents like Selectfluor, N-fluorobenzenesulfonimide (NFSI), and AlkylFluor have proven versatile in various fluorination pathways. mdpi.com

Photoredox catalysis, for instance, enables the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides using visible light. nih.gov This redox-neutral method is applicable to a wide array of carboxylic acids and proceeds through the formation of a carboxyl radical, which then undergoes rapid CO2 extrusion and fluorine atom transfer. nih.gov

Metal-catalyzed reactions also play a crucial role. For example, iron-catalyzed benzylic fluorination using Selectfluor provides an effective means to introduce fluorine at benzylic positions. nsf.gov Similarly, catalytic asymmetric α-fluorination of acid chlorides can be achieved through a dual activation strategy involving a chiral Lewis base and a transition metal co-catalyst, such as palladium or nickel. nsf.govnih.gov

Organocatalysis offers a complementary approach. Custom-designed β,β-diaryl serines can catalyze the enantioselective electrophilic fluorination of α-substituted β-diketones with high yields and enantioselectivities using Selectfluor. mdpi.com

Catalyst TypeFluorinating AgentSubstrate ExampleKey Features
Photoredox CatalystSelectfluorAliphatic Carboxylic AcidsVisible light, redox-neutral, broad scope nih.gov
Iron(II) acetylacetonateSelectfluorBenzylic C-H bondsMild conditions, good to excellent yields nsf.gov
Cinchona Alkaloid / Pd(II) or Ni(II)NFSIAcid ChloridesDual activation, high enantioselectivity nsf.govnih.gov
β,β-diaryl serineSelectfluorα-substituted β-diketonesHigh yields, excellent enantioselectivities mdpi.com

Stereoselective and Stereospecific Synthesis of the Pent-4-enoic Acid Moiety

The pent-4-enoic acid scaffold is a common structural motif in organic chemistry. wikipedia.org Achieving stereocontrol in the synthesis of 2-substituted derivatives is critical for applications where chirality influences function.

Enantioselective Approaches to 2-Substituted Pent-4-enoic Acids

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One powerful strategy involves the enzymatic resolution of racemic mixtures. Lipases, for example, can selectively catalyze the hydrolysis or esterification of one enantiomer, allowing for the separation of the two. mdpi.com This approach has been successfully applied to the resolution of 3-aryl-butanoic acid derivatives, which are precursors to more complex molecules. mdpi.com

Phase-transfer catalysis is another effective method for establishing stereocenters. Under basic conditions, chiral phase-transfer catalysts can mediate the alkylation of activated methylene compounds with high enantioselectivity. This has been demonstrated in the synthesis of 4-substituted proline scaffolds, where the initial alkylation step sets the stereochemistry for the rest of the synthesis. mdpi.com

Geometric Control in Alkene Formation

The geometry of the double bond in the pent-4-enoic acid moiety can also be critical. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are classic methods for alkene synthesis that can provide good control over alkene geometry. The choice of reagents and reaction conditions determines whether the E (trans) or Z (cis) isomer is formed preferentially.

For pent-4-enoic acid itself, there is only one geometric isomer as the terminal double bond has two identical substituents (hydrogen atoms) on one of the carbons. wikipedia.org However, for substituted analogues, geometric control becomes a significant consideration.

Convergent and Divergent Synthetic Strategies

Complex molecules like this compound can be assembled through various strategic approaches. Convergent synthesis involves preparing key fragments of the molecule separately and then combining them, while divergent synthesis starts from a common intermediate and elaborates it into a variety of related compounds.

Multicomponent Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. scielo.br The Biginelli reaction, for example, is a classic MCR for the synthesis of dihydropyrimidinones. scielo.br Such reactions are valuable for rapidly building molecular complexity.

The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene, has been used in the synthesis of drug candidates like Torcetrapib. nih.gov This demonstrates the power of MCRs in constructing complex heterocyclic scaffolds that could potentially be precursors to or analogues of the target molecule.

Tandem and Cascade Transformations

Tandem or cascade reactions are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. These transformations are highly atom-economical and can significantly streamline synthetic routes.

An example is the tandem intramolecular oxa-Michael addition/electrophilic fluorination of activated α,β-unsaturated ketones, catalyzed by a bifunctional quinidine derivative. researchgate.net This reaction allows for the construction of chiral fluorinated flavanone derivatives in excellent yields and with high enantioselectivities. researchgate.net Enzyme cascades, such as the use of oxidases in tandem to convert alcohols to carboxylic acids, also offer a green and efficient approach to chemical synthesis. rsc.org

StrategyKey FeaturesExample Reaction
Multicomponent Reactions Three or more reactants combine in one pot, high efficiency.Biginelli reaction, Povarov reaction scielo.brnih.gov
Tandem/Cascade Reactions Multiple bond-forming events in a single operation, atom economical.Intramolecular oxa-Michael/fluorination, Enzyme cascades researchgate.netrsc.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanism Elucidation of 2 2,2 Difluoroethyl Pent 4 Enoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing a variety of transformations to form esters, amides, and other derivatives. The presence of the α,α-difluoro substitution influences the acidity and reactivity of the carboxyl group.

Esterification and Amidation Reactivity

The synthesis of esters and amides from 2-(2,2-difluoroethyl)pent-4-enoic acid can be achieved through several established methods. Standard acid-catalyzed esterification with an alcohol, or the use of coupling agents to facilitate amide bond formation with an amine, are common strategies.

Recent advancements have provided milder and more efficient methods for these transformations. For instance, direct esterification of carboxylic acids with perfluorinated alcohols can be mediated by reagents like XtalFluor-E, providing moderate to excellent yields for a broad range of substrates. nih.gov Similarly, one-pot amidation reactions can be performed using deoxyfluorinating agents like pyridinesulfonyl fluoride (B91410) or pentafluoropyridine (B1199360) (PFP), which first convert the carboxylic acid to a more reactive acyl fluoride in situ. rsc.orgacs.org These methods are generally applicable to a wide variety of carboxylic acids, including those with sensitive functional groups.

A general procedure for a one-pot amidation is outlined in the table below.

Reaction Step Reagents and Conditions Notes
ActivationCarboxylic acid (1.0 equiv.), 2-pyridinesulfonyl fluoride (1.2 equiv.), anhydrous CH₃CN, rt, 30 minThe formation of the acyl fluoride intermediate is crucial for the subsequent amidation.
AmidationAmine (1.2 equiv.), rt, 17 hThe reaction is typically monitored by TLC or NMR until completion.
Workup and PurificationConcentration in vacuo, column chromatographyYields for this type of one-pot amidation are generally good to excellent.

Table 1: General Procedure for One-Pot Amidation of a Carboxylic Acid.

Activation and Derivatization for Subsequent Reactions

Activation of the carboxylic acid is a key step for many subsequent transformations, particularly for carbon-carbon bond-forming reactions. A common strategy is the conversion of the carboxylic acid to an acyl fluoride. Acyl fluorides are advantageous as they exhibit a good balance of stability and reactivity, being more stable than acyl chlorides but more reactive than esters. beilstein-journals.org

Several reagents have been developed for the deoxyfluorination of carboxylic acids. These include nitrogen-containing reagents like cyanuric fluoride, and more recently, all-carbon-based reagents such as 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor). cas.cnnih.gov The use of 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has also been reported for the efficient synthesis of acyl fluorides from carboxylic acids under mild conditions. beilstein-journals.org These activated acyl fluorides can then be used in a variety of coupling reactions, including those catalyzed by transition metals. cas.cn

Reactivity of the Terminal Alkene Moiety

The terminal alkene in this compound provides a handle for a range of synthetic manipulations, including intramolecular cyclizations, intermolecular additions, and olefin metathesis.

Intramolecular Cyclization Reactions (e.g., Iodolactonization)

The presence of both a carboxylic acid and a terminal alkene in the same molecule allows for intramolecular cyclization reactions. A prime example is iodolactonization, a powerful method for the synthesis of lactones. wikipedia.org In the case of this compound, it is known to undergo iodolactonization to yield the corresponding γ-lactone. fishersci.comthermofisher.com This reaction proceeds via the formation of an iodonium (B1229267) ion intermediate from the reaction of the alkene with an iodine source, which is then trapped by the intramolecular carboxylate nucleophile. wikipedia.org This γ-lactone is a key intermediate in the synthesis of 5-hydroxy-3,3-difluoropiperidine. fishersci.comthermofisher.com

The general mechanism for iodolactonization is depicted below.

Step Description
1Formation of a positively charged iodonium ion from the reaction of the alkene with iodine.
2Nucleophilic attack of the carboxylate oxygen onto the iodonium ion.
3Ring closure to form the γ-iodolactone.

Table 2: General Mechanism of Iodolactonization.

The stereochemical outcome of iodolactonization can often be controlled by the reaction conditions, allowing for either kinetic or thermodynamic product formation. researchgate.net

Intermolecular Addition Reactions to the C=C Double Bond

The terminal alkene can participate in a variety of intermolecular addition reactions. These reactions can be broadly categorized into radical and polar additions. In radical additions, a radical species adds to the double bond, typically at the less substituted carbon, to generate a new radical which can then be trapped. libretexts.org

Polar addition reactions are also possible, where an electrophile adds to the double bond to form a carbocationic intermediate, which is then quenched by a nucleophile. The regioselectivity of these additions is governed by the electronic nature of the reactants and the stability of the intermediate carbocation. For instance, the addition of a nucleophilic radical to an electron-deficient double bond is a common strategy in organic synthesis. libretexts.org In the context of homoallylic systems, various addition reactions have been developed to introduce new functional groups. organic-chemistry.org

Olefin Metathesis Applications in Chain Extension and Macrocyclization

Olefin metathesis is a powerful and versatile reaction for the formation of new carbon-carbon double bonds. wikipedia.orglibretexts.org The terminal alkene of this compound (or its derivatives) can be utilized in several types of metathesis reactions, including cross-metathesis (CM) and ring-closing metathesis (RCM).

Cross-metathesis with another olefin allows for chain extension and the introduction of new functional groups. This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts. libretexts.orgacs.org The outcome of the reaction is often governed by statistical factors and the relative reactivity of the olefin partners.

Ring-closing metathesis can be employed to synthesize cyclic compounds. For RCM to be effective with a molecule like this compound, it would first need to be derivatized to contain a second olefin moiety. For example, esterification with an olefin-containing alcohol would generate a diene that could then undergo RCM to form a macrocyclic lactone. The success of RCM is highly dependent on the catalyst and reaction conditions, with dilute concentrations favoring the intramolecular cyclization over intermolecular polymerization.

Catalyst Generation Key Features Typical Substrates
First-Generation Grubbs CatalystHigh activity, good functional group tolerance.Acyclic and cyclic olefins.
Second-Generation Grubbs CatalystHigher activity than first-generation, more stable.Electron-deficient and sterically hindered olefins.
Hoveyda-Grubbs CatalystsRecoverable, good for electron-deficient systems.A broad range of olefins for CM and RCM.

Table 3: Common Catalysts for Olefin Metathesis.

Chemical Behavior of the gem-Difluoroethyl Group

The gem-difluoroethyl moiety is a critical determinant of the chemical personality of this compound. The two fluorine atoms, being highly electronegative, exert a strong influence on the electron distribution within the molecule.

Influence of Fluorine Atoms on Adjacent Functional Groups and Acidity

The powerfully electron-withdrawing nature of the two fluorine atoms in the gem-difluoroethyl group has a significant acidifying effect on the carboxylic acid moiety. This inductive effect polarizes the O-H bond in the carboxyl group, facilitating the release of a proton and thus increasing the acidity of the molecule compared to its non-fluorinated analogue, pent-4-enoic acid. Computational studies on similar fluorinated carboxylic acids have shown that the O-H bond energies generally increase with greater fluorine substitution, which supports the heightened acidity. elsevierpure.com The unique electronic properties of the gem-difluoroalkene unit, a related structure, arise from the polarization caused by the fluorine atoms, which can make the difluorinated carbon electrophilic. nih.gov

C-F Bond Activation and Selective Functionalization

While the carbon-fluorine bond is the strongest single bond to carbon, selective C-F bond activation in gem-difluoroalkanes can be achieved under specific reaction conditions. researchgate.net Methodologies for the selective transformation of C(sp³)-F bonds, even those remote from activating groups like π-systems, are an area of active research. researchgate.net Lewis acids, such as those based on aluminum, have been shown to mediate the defluorinative elimination of gem-difluorocarbons to yield monofluoroalkenes. researchgate.net For instance, a frustrated Lewis pair (FLP) approach using a combination of a phosphine (B1218219) and a Lewis acid like B(C₆F₅)₃ can achieve selective monodefluorination of gem-difluoromethyl groups. acs.org Such strategies could potentially be applied to selectively functionalize the this compound at the difluorinated carbon.

Radical Reactions Involving the Fluoroalkyl Moiety

The fluoroalkyl group can participate in radical reactions, which are important in the transformation of per- and polyfluoroalkyl substances (PFAS). chemrxiv.org The generation of fluoroalkyl radicals can be a key step in various synthetic methodologies. For example, metal-free photocatalysis can be employed for the difunctionalization of gem-difluoroalkenes through a radical-radical cross-coupling mechanism. rsc.org In the context of this compound, the generation of a radical at the fluoroalkyl moiety could lead to a variety of subsequent reactions, including cyclizations or additions. The bond dissociation energies (BDEs) for C-H, C-F, and O-H bonds in fluorinated carboxylic acids have been computationally determined, with C-F BDEs being in the range of 101–125 kcal mol⁻¹, indicating their high stability. elsevierpure.com

Investigating Reaction Kinetics and Thermodynamic Profiles

Rate Law Determination and Activation Parameters for Key Transformations

The kinetics of reactions involving fluorinated carboxylic acids can be complex. For example, the thermal decomposition of PFCAs is initiated by the degradation of the acid headgroup. chemrxiv.org The following table presents kinetic parameters for the decomposition of perfluoropropionic acid, a related short-chain fluorinated carboxylic acid, which illustrates the energy barriers involved in such transformations.

TransformationActivation Energy (Ea)Pre-exponential Factor (A)Rate Constant (k) at specified T
Thermal Decomposition of C₂F₅COOHNot explicitly statedNot explicitly statedComplete conversion at ~900 K chemrxiv.org
Reaction of F(CF₂)nCOOH with OH radicals (n=1)Not applicableNot applicable(9.35 ± 2.08) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 296 K researchgate.net
Reaction of F(CF₂)nCOOH with OH radicals (n>1)Not applicableNot applicable(1.69 ± 0.22) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 K researchgate.net

Equilibrium Studies of Reversible Synthetic Pathways

Equilibrium studies, such as the determination of dimerization constants, are important for understanding the behavior of fluorinated carboxylic acids in solution and in the gas phase. Perfluorinated carboxylic acids are known to form stable dimers. The equilibrium constants for the dimerization of several PFCAs have been determined, as shown in the table below.

CompoundEquilibrium Constant (K_dimer)Temperature (K)Conditions
F(CF₂)COOH0.32 ± 0.03 Torr⁻¹296 ± 2700 Torr of air researchgate.net
F(CF₂)₂COOH0.30 ± 0.03 Torr⁻¹296 ± 2700 Torr of air researchgate.net
F(CF₂)₃COOH0.41 ± 0.04 Torr⁻¹296 ± 2700 Torr of air researchgate.net
F(CF₂)₄COOH0.46 ± 0.05 Torr⁻¹296 ± 2700 Torr of air researchgate.net

These data indicate that dimerization is a significant process for these compounds under the studied conditions.

Derivatization Strategies and Analogue Development Based on 2 2,2 Difluoroethyl Pent 4 Enoic Acid

Synthesis of Novel Derivatives for Enhanced Chemical Utility

The structure of 2-(2,2-difluoroethyl)pent-4-enoic acid offers three primary sites for chemical modification: the carboxylic acid group, the terminal alkene of the pent-4-enoic acid chain, and the difluoroethyl moiety. Each of these sites can be targeted to generate a diverse library of new compounds with potentially unique properties.

Scaffold Modification at the Carboxylic Acid Center

The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities. thermofisher.com Standard transformations can be employed to generate esters, amides, and other derivatives. For instance, esterification with various alcohols under acidic conditions or using coupling agents can yield a range of esters. researchgate.net Amidation, through the formation of an intermediate acyl chloride followed by reaction with a primary or secondary amine, can produce a diverse set of amides. nih.gov These modifications can significantly alter the polarity, solubility, and biological activity of the parent molecule.

Derivative Type General Structure Potential Reagents and Conditions
EstersR-OH, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC)
Amides1. SOCl₂ or (COCl)₂; 2. R¹R²NH
Acyl HalidesSOCl₂, (COCl)₂
AlcoholsLiAlH₄, THF

This table presents potential derivatives of this compound through modification of the carboxylic acid center.

Functionalization of the Pent-4-enoic Acid Chain

The terminal double bond in the pent-4-enoic acid chain is another key site for introducing chemical diversity. aocs.org A variety of well-established alkene reactions can be utilized to introduce new functional groups. acs.org For example, catalytic hydrogenation can saturate the double bond, yielding the corresponding pentanoic acid derivative. Dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) can introduce two hydroxyl groups, creating a diol. Epoxidation with a peroxy acid such as m-CPBA would form an epoxide, a versatile intermediate for further reactions.

Reaction Type General Product Structure Typical Reagents
HydrogenationH₂, Pd/C
DihydroxylationOsO₄, NMO or cold, dilute KMnO₄
Epoxidationm-CPBA
HalogenationBr₂, Cl₂

This table illustrates potential functionalization of the pent-4-enoic acid chain of this compound.

Modification of the Fluoroalkyl Moiety for Diversification

The difluoroethyl group is generally the most chemically inert part of the molecule due to the high strength of the carbon-fluorine bond. Direct modification of this group is challenging. However, under specific and often harsh conditions, such as those involving radical chemistry, some transformations could be envisioned. It is important to note that these reactions are less straightforward than those at the carboxylic acid or alkene functionalities. The primary value of the fluoroalkyl group often lies in its inherent properties rather than its reactivity.

Exploration of Isomeric and Homologous Structures

Beyond direct derivatization, the synthesis and study of isomers and homologs of this compound can provide valuable structure-activity relationship (SAR) insights.

Positional Isomers of the Difluoroethyl Group

Isomer Name Chemical Structure
3-(2,2-difluoroethyl)pent-4-enoic acid
4-(2,2-difluoroethyl)pent-4-enoic acid

This table shows potential positional isomers of the difluoroethyl group on the pent-4-enoic acid chain.

Chain Length Variations in the Unsaturated Acid

Altering the length of the unsaturated carboxylic acid chain while keeping the 2-(2,2-difluoroethyl) substituent constant can also lead to a valuable series of homologous compounds. For instance, the synthesis of 2-(2,2-difluoroethyl)but-3-enoic acid (a shorter homolog) or 2-(2,2-difluoroethyl)hex-5-enoic acid (a longer homolog) could be pursued. These variations would impact the molecule's lipophilicity and spatial arrangement, which could in turn affect its physical and chemical behavior. The synthetic strategies for these homologs would likely parallel those for the parent compound, starting with the appropriately sized unsaturated ester.

Homolog Name Chemical Structure
2-(2,2-difluoroethyl)but-3-enoic acid
2-(2,2-difluoroethyl)hex-5-enoic acid

This table displays homologous structures of this compound with varied chain lengths.

Theoretical and Computational Investigations of 2 2,2 Difluoroethyl Pent 4 Enoic Acid

Electronic Structure and Bonding Analysis

The introduction of fluorine atoms into an organic molecule profoundly alters its electronic properties. Computational analysis is essential to quantify these changes in detail.

The two fluorine atoms on the ethyl group are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the rest of the molecule. This effect is a primary determinant of the molecule's electronic character.

Molecular Orbitals: The valence orbitals of fluorine are at a significantly lower energy level compared to those of hydrogen and carbon. libretexts.orglibretexts.org Consequently, when the atomic orbitals of carbon and fluorine combine to form the C-F bonds in the difluoroethyl group, the resulting sigma (σ) bonding molecular orbitals are lower in energy than a corresponding C-H or C-C bond. libretexts.org This leads to very strong and stable C-F bonds. The high electronegativity of fluorine means that the bonding electrons are held more closely by the fluorine atoms, creating a highly polarized bond. libretexts.org

Charge Distribution: The strong inductive effect of the gem-difluoro group leads to a significant polarization of covalent bonds and an uneven distribution of electron density. Computational models, such as those based on Density Functional Theory (DFT), can calculate the partial atomic charges on each atom. In 2-(2,2-difluoroethyl)pent-4-enoic acid, the fluorine atoms accumulate a high partial negative charge (δ-). This, in turn, induces a cascade of positive partial charges (δ+) on the adjacent carbon atoms. The carbon atom bonded to the two fluorines (Cβ of the ethyl group) becomes significantly electron-deficient, and this effect propagates, to a lesser extent, to the neighboring carbon atoms. This charge separation has a profound impact on the molecule's reactivity and intermolecular interactions.

Atom/GroupExpected Partial Charge (δ)Rationale
Fluorine (F)Highly Negative (δ-)Highest electronegativity, strong electron withdrawal. libretexts.org
Carbon (Cβ of ethyl)Highly Positive (δ++)Directly bonded to two highly electronegative F atoms.
Carbon (Cα of ethyl)Slightly Positive (δ+)Inductive effect propagated from Cβ.
Carboxylic Acid GroupPolarizedOxygen atoms are electronegative; acidic proton is electropositive.

The flexibility of this compound is constrained by the steric and electronic effects of its substituents. The molecule can adopt various three-dimensional shapes, or conformations, by rotation around its single bonds. Each conformation has a specific potential energy, and the collection of these energies forms the molecule's energy landscape.

Computational methods can systematically explore this landscape to identify the most stable conformations (energy minima) and the energy barriers between them. For this molecule, key rotations exist around the C2-C1' bond (connecting the main chain to the difluoroethyl group) and the C2-C3 bond. The bulky and highly polar difluoroethyl group plays a dominant role in determining conformational preferences. acs.org Steric hindrance will disfavor conformations where the difluoroethyl group is close to the carboxylic acid or the pentenyl chain. Furthermore, electrostatic repulsion between the negative partial charges on the fluorine atoms and the electron-rich oxygen atoms of the carboxyl group will influence the rotational preference. acs.org Studies on similar fluorinated alkanes show that 1,3-difluoro motifs strongly influence chain conformation, an effect that is dependent on solvent polarity. acs.org The most stable conformers will likely orient the large difluoroethyl group in an 'anti' or 'gauche' position relative to the other substituents around the chiral center at C2 to minimize these unfavorable interactions.

Conformer (Rotation about C2-C1' bond)Hypothetical Relative Energy (kJ/mol)Description
Anti-periplanar0 (Global Minimum)The difluoroethyl group is positioned opposite to the largest substituent on the main chain, minimizing steric clash.
Gauche5 - 10The difluoroethyl group is positioned at a 60° angle. This is less stable due to some steric interaction.
Eclipsed> 20 (Energy Maximum)The difluoroethyl group is aligned with a substituent. This represents a transition state between conformers and is highly unstable.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for understanding how chemical reactions occur, allowing for the study of short-lived, high-energy transition states that are impossible to observe directly.

A plausible synthesis of this compound could involve the alkylation of a metal enolate of a pent-4-enoate (B1234886) ester with an electrophilic source like 2,2-difluoroethyl tosylate. chemicalbook.com This multi-step process would include enolate formation, the key carbon-carbon bond formation, and final hydrolysis.

The target molecule contains a stereocenter at the C2 position. Therefore, any non-stereospecific synthesis will produce a racemic mixture of (R) and (S) enantiomers. Predicting and controlling stereoselectivity is a major goal in modern synthesis. nih.gov

Using the proposed alkylation synthesis as an example, the incoming 2,2-difluoroethyl group can approach the planar enolate from two different faces, leading to the two different enantiomers. These two pathways are diastereomeric with respect to any chiral auxiliary that might be used, and they proceed through two different transition states (TS-R and TS-S). Computational modeling can calculate the activation energies (ΔG‡) for both of these transition states. diva-portal.org The product ratio is determined by the difference in these activation energies (ΔΔG‡). A lower activation energy for one path means that it is kinetically favored, leading to the formation of one stereoisomer as the major product. nih.gov This predictive power allows chemists to screen different chiral ligands or conditions in silico to find those that maximize the formation of the desired enantiomer before undertaking laboratory work. nih.gov

ParameterPathway to (R)-isomerPathway to (S)-isomerPredicted Outcome
Calculated Activation Energy (ΔG‡)75 kJ/mol (Hypothetical)82 kJ/mol (Hypothetical)(R)-isomer is the major product.
Energy Difference (ΔΔG‡)7 kJ/mol

Design and Prediction of Novel Synthetic Pathways

Beyond analyzing existing or proposed routes, computational chemistry serves as a tool for discovery. It enables the design and in silico validation of entirely novel synthetic pathways to target molecules like this compound.

Instead of an alkylation approach, one could computationally explore other possibilities. For instance, a conjugate addition of a difluoromethyl nucleophile to a suitable α,β-unsaturated ester could be modeled. Alternatively, various transition-metal-catalyzed cross-coupling reactions could be investigated.

The process involves first hypothesizing a new reaction. Then, quantum chemical calculations are used to assess its thermodynamic feasibility (is the reaction energetically downhill?) and its kinetic viability (is the activation barrier surmountable under reasonable conditions?). chemrxiv.org By screening numerous potential reactions computationally, researchers can prioritize the most promising candidates for experimental validation. This approach accelerates the discovery of efficient, selective, and innovative synthetic routes, reducing the reliance on trial-and-error experimentation.

In Silico Screening of Catalytic Systems for Efficiency

The synthesis of this compound likely involves the formation of key carbon-carbon bonds. rsc.org Computational screening, or in silico screening, is a powerful tool to identify the most promising catalysts for these transformations before extensive experimental work is undertaken. hokudai.ac.jprsc.org This approach saves significant time and resources by modeling the catalytic cycle and predicting catalyst performance. acs.org

A typical in silico screening process would involve:

Building a Model System: A simplified version of the reaction is created for computational efficiency.

Ligand Library Generation: A diverse set of virtual ligands with varying electronic and steric properties is designed.

High-Throughput DFT Calculations: The free energy profile for the catalytic cycle is calculated for each ligand. acs.org The turnover frequency (TOF) of the catalytic cycle can be estimated from the calculated energy levels of the rate-determining transition state and the most stable intermediate. acs.org

Below is a hypothetical data table illustrating the type of results generated from an in silico screening of palladium catalysts for an allylation reaction to form a precursor to the target molecule.

Catalyst System (Ligand)Rate-Determining StepActivation Energy (kcal/mol)Predicted Relative Yield (%)
Pd(OAc)₂ / Ligand AReductive Elimination25.865
Pd(OAc)₂ / Ligand BOxidative Addition22.192
Pd(OAc)₂ / Ligand CTransmetalation28.540
Pd(OAc)₂ / Ligand DReductive Elimination23.585

This table is a hypothetical representation of data from a computational screening study.

Virtual Exploration of Reaction Conditions and Reagent Combinations

Beyond catalyst selection, computational chemistry allows for a deep dive into how reaction conditions and the choice of reagents influence the outcome of a synthesis. nih.gov For a molecule like this compound, controlling stereoselectivity would be a key challenge that can be addressed computationally. acs.orgacs.org

DFT and other quantum chemical methods can model the transition states of competing reaction pathways. youtube.comacs.org This allows chemists to understand and predict how different factors will affect the reaction:

Solvent Effects: Implicit and explicit solvent models can be used to calculate how the polarity of the solvent stabilizes or destabilizes intermediates and transition states, thereby influencing reaction rates and selectivity. acs.org

Temperature and Pressure: Thermodynamic properties at different temperatures and pressures can be calculated to determine the optimal conditions for a desired outcome. nih.gov

Reagent Conformation and Stereochemistry: For reactions involving chiral centers, computational models can predict which diastereomeric transition state is lower in energy, and thus which product stereoisomer will be favored. nih.gov This is particularly relevant for the synthesis of fluorinated amino acids and other bioactive molecules. acs.orgacs.org

Mechanism Elucidation: By comparing the calculated energy profiles of different possible reaction mechanisms with experimental observations, the most likely pathway can be identified. acs.org This fundamental understanding is critical for rational reaction optimization.

A virtual exploration might investigate the fluorination of a precursor molecule. researchgate.netresearchgate.net Calculations could compare different fluorinating agents to predict their reactivity and selectivity.

The table below illustrates a hypothetical computational study on the effect of the solvent on the energy barrier of a key bond-forming step in the synthesis of this compound.

SolventDielectric ConstantTransition State Energy (kcal/mol)Predicted Reaction Rate (Relative)
Toluene2.428.91.0
Tetrahydrofuran (THF)7.526.55.8
Dichloromethane (DCM)8.925.112.2
Acetonitrile37.527.82.5

This table is a hypothetical representation of data from a computational study on solvent effects.

By leveraging these powerful computational tools, the synthesis of novel and complex molecules like this compound can be approached with greater precision and efficiency, accelerating the discovery of new chemical entities. hokudai.ac.jp

No Publicly Available Research Found for this compound

The planned article, "Advanced Methodological Applications of this compound in Chemical Synthesis," was structured to explore its use as a chiral building block, its applications in polymer chemistry, its integration into complex molecules, and its use in high-throughput synthesis. However, the foundational research necessary to elaborate on these topics is not available in the public domain.

Searches for this specific compound did not yield any information regarding:

Its role as a chiral building block in asymmetric synthetic strategies: No studies were found that described the use of this compound in stereoselective synthesis to create chiral molecules.

Applications in polymer chemistry: There is no available research on the incorporation of this compound into polymer chains for the development of functional polymeric materials.

Integration into complex molecular architectures: No literature was identified that showcases this compound as a key intermediate in the synthesis of more complex chemical structures.

Development of high-throughput synthesis and screening methodologies: Information on the creation and testing of derivative libraries based on this compound is not present in published research.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure and content. The absence of primary research and detailed findings for this compound prevents the creation of the specified data tables and in-depth discussion.

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-difluoroethyl)pent-4-enoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of pent-4-enoic acid derivatives often employs copper-catalyzed radical oxyfunctionalization of alkenes, as demonstrated for structurally related compounds like 4-phenylpent-4-enoic acid (prepared via literature procedures with Z:E ratio control via NMR analysis) . For the difluoroethyl substituent, methods such as nucleophilic substitution or radical addition to alkenes may be adapted. Key parameters include:
  • Catalyst choice : Copper(I) or palladium-based catalysts for regioselectivity.
  • Temperature : Optimal ranges between 60–100°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

Table 1 : Comparison of Synthetic Routes for Analogous Compounds

CompoundMethodYield (%)ConditionsReference
4-Phenylpent-4-enoic acidCopper-catalyzed oxyfunctionalization7280°C, DMF, 12 h
Bicyclic difluoroethyl derivativesRadical addition to alkenes6570°C, THF, 8 h

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, with C18 columns and UV detection at 210–254 nm for carboxylic acid detection . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and substituent placement. For example, ¹⁹F NMR can distinguish between geminal difluoroethyl groups (δ ~ -120 ppm) and other fluorinated byproducts .

Table 2 : Analytical Parameters for Quality Control

TechniqueParametersKey Peaks/Features
HPLCC18 column, 0.1% TFA in H2O/MeCN gradientRetention time: 8–12 min
¹⁹F NMR470 MHz, CDCl3-120 ppm (geminal CF2)

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Carboxylic acids are prone to decarboxylation under acidic or high-temperature conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should monitor degradation via HPLC. The difluoroethyl group may hydrolyze in alkaline conditions (pH > 9), requiring buffered storage (pH 4–6) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the biological activity of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with target binding. For difluoroethyl groups, the electronegativity of fluorine enhances hydrogen-bond acceptor potential. Software like Schrödinger Suite or MOE can simulate interactions with enzymes (e.g., cyclooxygenase) .

Case Study : Analogous piperidine-based difluoroethyl compounds showed improved binding to lipid nanoparticles (LNPs) for mRNA delivery, attributed to fluorine’s polarity and steric effects .

Q. What strategies resolve contradictions in reported stability or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Solutions include:
  • Reproducibility testing : Validate protocols across labs using standardized reagents.
  • Advanced analytics : LC-MS to detect trace degradants; XRD for crystalline form analysis.
  • Meta-analysis : Compare data across structurally similar compounds (e.g., bicyclic difluoroethyl aldehydes) to identify trends .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution (e.g., lipases) can induce enantioselectivity. For example, (Z)-5-phenylhept-5-enoic acid was synthesized with a Z:E ratio of 14:1 using chiral auxiliaries . Asymmetric hydrogenation of the pent-4-enoic acid backbone may also apply.

Table 3 : Enantioselective Methods for Analogous Compounds

CompoundCatalystEnantiomeric Excess (ee)
(Z)-5-Phenylhept-5-enoic acidChiral palladium complex88%

Q. What role does the difluoroethyl group play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorine substituents enhance metabolic stability by resisting cytochrome P450 oxidation. In vivo studies of similar compounds show prolonged half-life (t½ > 6 h in rodents) due to reduced clearance. The difluoroethyl group also increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

Data Contradiction Analysis

  • Example : Conflicting reports on thermal stability may arise from differing analytical methods (TGA vs. DSC). Resolve by cross-validating with isothermal calorimetry and comparing degradation kinetics under inert vs. oxidative atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.